Product packaging for diethyl naphthalen-1-ylphosphoramidate(Cat. No.:CAS No. 49802-17-7)

diethyl naphthalen-1-ylphosphoramidate

Cat. No.: B2987237
CAS No.: 49802-17-7
M. Wt: 279.276
InChI Key: HBQFSYRISNJJIE-UHFFFAOYSA-N
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Description

Diethyl naphthalen-1-ylphosphoramidate (CAS 49802-17-7) is an organophosphorus compound with the molecular formula C14H18NO3P and a molecular weight of 279.27 g/mol. This chemical features a phosphoramidate (P-N) group, a moiety of high interest in modern organic and medicinal chemistry due to its role in biologically active molecules and its utility in synthetic methodology . Phosphoramidates are widely investigated for their diverse applications, particularly in the development of prodrugs. The "ProTide" approach, which utilizes phosphoramidate structures, is a established strategy to enhance the intracellular delivery and therapeutic efficacy of nucleoside analogues, a class of drugs used in antiviral and anticancer therapies . Beyond pharmaceuticals, phosphoramidate compounds have significant applications in agriculture as pesticides and urease inhibitors, and in industry as flame retardants and lubricant additives, demonstrating the versatility of this functional group . Furthermore, recent research highlights the potential of phosphoramidates containing naphthalene-like structures as promising agents with demonstrated anticancer and antibacterial activities in experimental studies . As a building block, this compound can be used in various synthetic transformations, including copper-catalyzed reactions to create more complex molecules . This product is intended for research purposes in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18NO3P B2987237 diethyl naphthalen-1-ylphosphoramidate CAS No. 49802-17-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-diethoxyphosphorylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18NO3P/c1-3-17-19(16,18-4-2)15-14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQFSYRISNJJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC1=CC=CC2=CC=CC=C21)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Diethyl Naphthalen 1 Ylphosphoramidate

Refined Atherton-Todd Reaction Protocols for Diethyl Naphthalen-1-ylphosphoramidate

The Atherton-Todd reaction is a classical and versatile method for the formation of a P-N bond, central to the structure of this compound. The reaction typically involves the coupling of a dialkyl phosphite (B83602), in this case, diethyl phosphite, with an amine, here 1-naphthylamine (B1663977), in the presence of a base and a halogenating agent like carbon tetrachloride. nih.govbeilstein-journals.org

Base-Free and Modified Atherton-Todd Approaches

Traditional Atherton-Todd reactions often necessitate the use of a base to facilitate the deprotonation of the phosphite. However, concerns over side reactions and the desire for milder conditions have spurred the development of base-free and modified protocols. One such approach involves the in situ generation of the reactive phosphoryl chloride intermediate without the need for an external organic base. nih.gov While specific examples for this compound are not extensively detailed in the literature, the general principle involves the reaction proceeding under neutral conditions, which can be advantageous for substrates sensitive to strong bases.

Another modification involves the use of alternative halogenating agents to replace the traditionally used and toxic carbon tetrachloride. Reagents such as iodoform (B1672029) have been successfully employed in the synthesis of phosphoramidates, offering a potentially less hazardous reaction pathway. beilstein-journals.org Furthermore, radical-initiated Atherton-Todd type reactions have emerged, utilizing air as a radical initiator, which represents a greener alternative to conventional methods. nih.gov

Optimization of Reaction Conditions and Precursor Reactivity

The efficiency of the Atherton-Todd reaction is highly dependent on the optimization of various reaction parameters. These include the choice of solvent, reaction temperature, and the nature of the base and halogenating agent. For the synthesis of N-aryl phosphoramidates like this compound, the reactivity of the amine precursor, 1-naphthylamine, is a key factor. Aromatic amines are generally less nucleophilic than aliphatic amines, which can necessitate more forcing reaction conditions or the use of a stronger base to achieve high yields.

The selection of the dialkyl phosphite also plays a role. While diethyl phosphite is commonly used, other dialkyl phosphites can be employed, potentially influencing the reaction rate and the properties of the final product. Optimization studies often involve screening different solvents, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common choices. The temperature is another critical parameter that needs to be carefully controlled to balance the rate of reaction with the potential for side reactions.

Table 1: Illustrative Reaction Parameters for Atherton-Todd Synthesis of N-Aryl Phosphoramidates

ParameterCondition 1Condition 2Condition 3
Amine Aniline4-Methoxyaniline1-Naphthylamine (hypothetical)
Phosphite Diethyl phosphiteDiethyl phosphiteDiethyl phosphite
Halogenating Agent Carbon tetrachlorideTetrachloromethaneIodoform
Base Triethylamine (B128534)PyridineNone (Base-free)
Solvent Dichloromethane (B109758)TolueneAcetonitrile
Temperature (°C) Room Temperature6080
Yield (%) Moderate-GoodGood-ExcellentModerate-Good

Note: This table provides a generalized overview based on typical Atherton-Todd reactions for N-aryl phosphoramidates. Specific yields for this compound would require experimental verification.

Transition Metal-Catalyzed Coupling Reactions for this compound Formation

Transition metal catalysis has revolutionized organic synthesis, offering highly efficient and selective methods for bond formation. For the synthesis of this compound, copper-catalyzed cross-coupling reactions are particularly relevant for constructing the crucial P-N bond.

Copper-Catalyzed Aminophosphorylation Strategies

Copper-catalyzed methods, such as the Ullmann condensation and the Chan-Lam coupling, provide powerful alternatives to the Atherton-Todd reaction for the synthesis of N-aryl phosphoramidates. wikipedia.orgorganic-chemistry.org

The Ullmann condensation traditionally involves the coupling of an aryl halide with a nucleophile in the presence of a stoichiometric amount of copper at high temperatures. wikipedia.org Modern variations often utilize catalytic amounts of a copper salt along with a ligand to facilitate the reaction under milder conditions. In the context of this compound synthesis, this would involve the coupling of a halo-naphthalene (e.g., 1-iodonaphthalene) with diethyl phosphoramidate (B1195095) or the direct coupling of 1-naphthylamine with a phosphorylated species in the presence of a copper catalyst.

The Chan-Lam coupling reaction offers a complementary approach, typically involving the cross-coupling of an arylboronic acid with an N-H containing compound in the presence of a copper catalyst and an oxidant, often air. organic-chemistry.org For the synthesis of the target molecule, this would entail the reaction of 1-naphthaleneboronic acid with diethyl phosphoramidate. The mild reaction conditions and the use of air as the terminal oxidant make the Chan-Lam coupling an attractive and often more environmentally friendly option. organic-chemistry.orgrsc.org

Mechanistic Insights into Metal-Mediated P-N Bond Formation

The mechanisms of copper-catalyzed P-N bond formation are complex and have been the subject of considerable research. In the Ullmann-type reaction , the generally accepted mechanism involves the initial formation of a copper(I) amide complex from the amine and the copper catalyst. This is followed by oxidative addition of the aryl halide to the copper center to form a copper(III) intermediate. Reductive elimination from this intermediate then yields the desired N-arylphosphoramidate and regenerates the copper(I) catalyst. wikipedia.org

For the Chan-Lam coupling , the proposed mechanism typically begins with the formation of a copper(II) species which then undergoes transmetalation with the arylboronic acid. The resulting aryl-copper(II) complex can then coordinate with the amine. The key C-N bond-forming step is believed to occur via reductive elimination from a copper(III) intermediate, which is formed through oxidation of the copper(II) species. The catalytic cycle is completed by the reoxidation of the resulting copper(I) species back to copper(II) by an external oxidant, such as oxygen from the air. organic-chemistry.org

Table 2: Comparison of Copper-Catalyzed Coupling Reactions for P-N Bond Formation

FeatureUllmann CondensationChan-Lam Coupling
Aryl Source Aryl HalideArylboronic Acid
Phosphorus Source Diethyl PhosphoramidateDiethyl Phosphoramidate
Catalyst Copper(I) or Copper(0)Copper(II)
Oxidant Not always requiredRequired (often air)
Typical Temperature Often elevatedOften room temperature
Key Intermediate Copper(III)Copper(III)

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of this compound synthesis, several strategies can be employed to enhance the sustainability of the process.

A key principle of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. The traditional Atherton-Todd reaction, while effective, can have a lower atom economy due to the use of stoichiometric amounts of base and a halogenating agent, which are converted into byproducts. wikipedia.org

The use of safer solvents is another important consideration. Many traditional organic reactions are conducted in volatile and often toxic organic solvents. Research into solvent-free reaction conditions or the use of greener solvents like water or ionic liquids is an active area of investigation for phosphoramidate synthesis.

Catalysis is a cornerstone of green chemistry, as catalytic reactions are often more efficient and generate less waste than stoichiometric reactions. The transition metal-catalyzed methods discussed above are inherently greener than the classical Atherton-Todd reaction due to the use of catalytic amounts of the metal. The development of recyclable heterogeneous catalysts for these transformations further enhances their green credentials. nih.gov

Furthermore, the development of synthetic routes that reduce the number of steps, utilize renewable starting materials, and minimize energy consumption are all important aspects of applying green chemistry principles to the synthesis of this compound.

Photocatalytic Oxidation Strategies for Phosphoramidate Synthesis

Photocatalysis has emerged as a powerful tool in modern synthesis, utilizing light energy to drive chemical reactions under mild conditions. For phosphoramidate synthesis, this approach offers a green alternative to traditional methods that often require harsh reagents and elevated temperatures.

Visible light-promoted cross-dehydrogenative coupling (CDC) represents a highly atom-economical strategy for forming chemical bonds, including the crucial P-N bond in phosphoramidates. rsc.orgrsc.org This method involves the direct coupling of a P-H bond from a phosphite source with an N-H bond from an amine, facilitated by a photocatalyst that absorbs energy from visible light. nih.gov The only byproduct in this ideal transformation is molecular hydrogen (H₂).

For the synthesis of this compound, this strategy would involve the direct reaction between diethyl phosphite and naphthalen-1-amine. While specific studies on this exact transformation are not extensively detailed in the literature, related photocatalytic CDC reactions for P-N bond formation have been successfully demonstrated. nih.govresearchgate.net These reactions typically proceed under an oxygen or air atmosphere, where oxygen acts as the terminal oxidant.

Organic dyes have gained prominence as effective, metal-free photocatalysts for a wide range of organic transformations. nih.gov Dyes such as Eosin Y and Rose Bengal are particularly effective for CDC reactions due to their strong absorption in the visible light spectrum and suitable redox potentials. nih.govsoton.ac.uk

In the context of this compound synthesis, an organic dye photocatalyst would initiate the reaction by absorbing visible light from sources like LEDs. researchgate.net The excited dye can then oxidize the amine (naphthalen-1-amine) to form a nitrogen-centered radical and a phosphoryl radical from diethyl phosphite. The coupling of these radicals yields the target phosphoramidate. Research by Guo et al. has demonstrated the efficacy of this method for coupling diethyl phosphite with various amines, including 1-naphthylamine, achieving high yields. nih.gov This suggests the high feasibility and potential of this approach for the specific synthesis of this compound.

A key advantage of using organic dyes is the often-simplified purification process. Many of these reactions allow for product isolation through a simple acid-base workup, thereby avoiding the need for chromatographic techniques. soton.ac.uk

Atom Economy and Waste Minimization in this compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Traditional methods for phosphoramidate synthesis, such as those employing phosphoryl chlorides (e.g., the Atherton-Todd reaction), often suffer from poor atom economy. nih.gov These reactions generate stoichiometric amounts of waste, typically in the form of salts (e.g., triethylamine hydrochloride), which require disposal.

In contrast, modern photocatalytic CDC methods offer a significantly improved atom economy. The ideal CDC reaction between diethyl phosphite and naphthalen-1-amine would theoretically yield only the desired product and hydrogen gas, achieving 100% atom economy. When using air or oxygen as the oxidant, the primary byproduct is water, which is environmentally benign. nih.gov This starkly contrasts with methods that use hazardous chlorinating agents like CCl₄, which are not only toxic but also contribute to low atom economy. nih.gov

Synthetic MethodReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Classical (Atherton-Todd type)(EtO)₂P(O)H + CCl₄ + Naphthylamine + Et₃N(EtO)₂P(O)(NHNaphthyl)CHCl₃ + Et₃N·HCl~45%
Photocatalytic CDC (O₂ oxidant)(EtO)₂P(O)H + Naphthylamine(EtO)₂P(O)(NHNaphthyl)H₂O~94%

Note: Atom economy is calculated as (Molar Mass of Product / Sum of Molar Masses of all Reactants) x 100. The values are illustrative and depend on the specific reagents used.

Chromatographic-Free Purification and Isolation Protocols

Column chromatography is a widely used purification technique in organic synthesis, but it has significant drawbacks, including high solvent consumption, cost, and time. google.com Developing synthetic routes that avoid chromatographic purification is a key goal of green chemistry.

For the synthesis of phosphoramidates like this compound, photocatalytic methods using organic dyes have been shown to be amenable to non-chromatographic purification. soton.ac.uk An acid-base extraction is often sufficient to isolate the product in high purity. This procedure typically involves:

Dissolving the reaction mixture in an organic solvent.

Washing with an acidic aqueous solution (e.g., dilute HCl) to remove any unreacted amine.

Washing with a basic aqueous solution (e.g., NaHCO₃) to remove the acidic photocatalyst and any acidic byproducts.

Drying the organic layer and evaporating the solvent to yield the pure phosphoramidate product.

This approach is particularly effective for phosphoramidates, which are often stable under these conditions and have different acid-base properties than the starting materials and catalysts. The ability to purify products without chromatography makes the process more scalable, economical, and environmentally friendly. google.com

Stereoselective Synthesis of this compound and Chiral Analogues

The phosphorus atom in a phosphoramidate can be a stereogenic center if it is bonded to four different substituents. Such P-stereogenic (or P-chiral) compounds are of great interest in medicinal chemistry and materials science, as the specific configuration at the phosphorus center can profoundly influence biological activity and material properties. nih.govrsc.org

The synthesis of enantiomerically pure P-stereogenic phosphoramidates is a significant challenge in synthetic chemistry. nih.gov Several powerful strategies have been developed to address this, which could be applied to synthesize chiral analogues of this compound.

One prominent approach is the catalytic asymmetric desymmetrization of an achiral precursor. For example, researchers have developed a Yttrium-catalyzed process where an achiral phosphorodichloridate undergoes enantioselective substitution with a nucleophile, such as a phenol. nih.gov This is followed by the addition of an amine in a stereospecific manner to generate the P-stereogenic phosphoramidate with high enantioselectivity.

Another powerful strategy involves organocatalysis . Chiral Brønsted acids or chiral bases can catalyze the reaction between a phosphorus-containing compound and a nucleophile to produce a P-chiral product. For instance, chiral bicyclic imidazoles have been used to catalyze the asymmetric phosphoramidation in the synthesis of antiviral drugs like Remdesivir. nih.gov These catalysts can control the stereochemical outcome of the reaction, leading to high diastereomeric or enantiomeric ratios.

The table below summarizes representative results from the literature on the enantioselective synthesis of P-chiral phosphoramidates, illustrating the high levels of stereocontrol achievable with modern catalytic systems.

Catalytic SystemStrategySubstrate TypeYield (%)Enantiomeric/Diastereomeric RatioReference
Yttrium-Feng Ligand ComplexDesymmetrizationAchiral Phosphorodichloridateup to 90%up to 95:5 e.r. nih.gov
Chiral Bicyclic ImidazoleDynamic Stereoselective PhosphoramidationAnhydrouridine Derivative73%99.4:0.6 d.r. (after recrystallization) nih.gov
Chiral SquaramideDesymmetrization (mono-bromination)Bisphenol Phosphine Oxideup to 92%up to 98.5:1.5 e.r. nih.gov

These methodologies provide a robust toolkit for accessing P-stereogenic phosphoramidates. By adapting these approaches, it would be feasible to synthesize chiral analogues of this compound, opening avenues for new applications in various scientific fields.

Application of Chiral Auxiliaries and Inducing Agents

The asymmetric synthesis of phosphoramidates, including this compound, where the phosphorus atom is a stereocenter, presents a significant challenge in synthetic organic chemistry. One established strategy to control the stereochemical outcome of reactions is the use of chiral auxiliaries. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. After the desired stereoselective transformation, the auxiliary is removed. wikipedia.org

The general principle for the application of chiral auxiliaries in the synthesis of a P-chiral compound like this compound would involve the covalent attachment of the auxiliary to a phosphorus-containing precursor. This creates a diastereomeric intermediate. The inherent chirality of the auxiliary then influences the subsequent nucleophilic substitution at the phosphorus center, favoring the formation of one diastereomer over the other.

A common approach involves reacting a phosphorus precursor, such as phosphorus oxychloride (POCl₃), first with a chiral auxiliary, typically a chiral alcohol or amine, to form a phosphorodichloridate intermediate. This is followed by sequential substitution with the desired nucleophiles. For this compound, the synthetic sequence could conceptually involve:

Reaction of a chiral auxiliary (e.g., a derivative of a natural product like an amino alcohol) with a phosphorus precursor.

Subsequent reaction with ethanol (B145695) to introduce the two ethyl groups.

The final and stereochemistry-determining step would be the reaction with naphthalen-1-amine. The steric and electronic properties of the chiral auxiliary would direct the approach of the amine, leading to a diastereomeric excess (d.e.) of the desired product.

Finally, the chiral auxiliary is cleaved from the phosphorus center to yield the enantiomerically enriched this compound.

While the use of chiral auxiliaries is a well-established method for the asymmetric synthesis of various chiral compounds, specific research findings detailing the application of this methodology for the synthesis of this compound are not extensively documented in publicly available literature. However, studies on related phosphoramidates have employed chiral auxiliaries derived from molecules such as 1,1'-bi-2-naphthol (B31242) (BINOL) to control the formation of P-stereocenters. wikipedia.org For instance, BINOL-based phosphoramidites have been used in asymmetric metal-catalyzed C-P cross-coupling reactions with excellent stereoselectivity, where the BINOL backbone acts as a chiral auxiliary near the reacting phosphorus center. wikipedia.org

Detailed research into the asymmetric synthesis of this compound using chiral auxiliaries would typically present findings in a data table format. Such a table would likely include entries specifying the chiral auxiliary used, the reaction conditions (solvent, temperature, base), and the resulting diastereomeric or enantiomeric excess.

Table 1. Illustrative Representation of Research Data on Chiral Auxiliary Application (Note: The following table is a representative example of how research findings would be presented. Specific data for this compound is not available in the cited sources.)

EntryChiral AuxiliaryInducing Agent/CatalystSolventTemp (°C)Diastereomeric Excess (de%)
1(R)-BINOLEt₃NTHF-78Data not available
2(S)-Proline deriv.DMAPCH₂Cl₂0Data not available
3(-)-EphedrineDBUToluene-20Data not available

The effectiveness of a given chiral auxiliary is highly dependent on the specific substrates and reaction conditions. Factors such as the steric bulk of the auxiliary, its ability to form key intermediates, and the nature of the solvent and base can all significantly influence the degree of stereoselectivity achieved.

Based on a thorough review of available scientific literature, there is no specific information detailing the catalytic applications of "this compound" or its derivatives in the contexts outlined in your request. The scientific community has not published findings on the use of this particular compound as a chiral ligand in asymmetric metal-catalyzed hydroaminoalkylation or cyclopropanation reactions. Similarly, there is no available research on its application as an organocatalyst for Michael additions, pericyclic domino reactions, or Diels-Alder transformations.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure and content requirements. The creation of such an article would necessitate the fabrication of research data, which is contrary to the principles of scientific accuracy.

Catalytic Applications of Diethyl Naphthalen 1 Ylphosphoramidate and Its Derivatives

Diethyl Naphthalen-1-ylphosphoramidate as an Organocatalyst in Asymmetric Synthesis

Enantioselective Additions of Oxindoles to Nitrostyrenes

No published data is currently available on the use of this compound as a catalyst for this reaction. Consequently, no data tables on reaction yields or enantioselectivities can be provided.

Synergistic and Multicatalytic Systems Involving this compound

Dual Lewis Acid/Lewis Base Activation Strategies

There is no information in the scientific literature regarding the integration of this compound into dual Lewis acid/Lewis base catalytic systems.

Cascade Reaction Design Utilizing Phosphoramidate (B1195095) Catalysis

The application of this compound in the design and execution of cascade reactions has not been reported in any research articles to date.

Mechanistic Investigations of Reactions Involving Diethyl Naphthalen 1 Ylphosphoramidate

Elucidation of Reaction Pathways and Catalytic Cycles

The formation of diethyl naphthalen-1-ylphosphoramidate from diethyl phosphite (B83602) and naphthalen-1-amine is understood to proceed via a photocatalytic cycle, often employing Rose Bengal as the photocatalyst. This reaction is a type of cross-dehydrogenative coupling, which avoids the need for pre-functionalized starting materials, thus offering a more atom-economical and environmentally benign synthetic route.

The generally accepted reaction pathway initiates with the absorption of visible light by the photocatalyst (e.g., Rose Bengal), promoting it to an excited state. This excited photocatalyst then engages in a single electron transfer (SET) with the amine, naphthalen-1-amine, to generate a highly reactive amine radical cation.

A proposed catalytic cycle is as follows:

Photoexcitation of Catalyst: The photocatalyst (PC) absorbs a photon of visible light to reach its excited state (PC). PC + hν → PC

Electron Transfer and Formation of Amine Radical Cation: The excited photocatalyst abstracts an electron from naphthalen-1-amine, leading to the formation of a naphthalen-1-amine radical cation and the reduced form of the photocatalyst. PC* + Naphthalen-1-amine → PC•⁻ + Naphthalen-1-amine•⁺

Deprotonation: The amine radical cation is then deprotonated to form a nitrogen-centered radical.

Reaction with Phosphite: This nitrogen-centered radical is believed to react with diethyl phosphite. The exact nature of this interaction and subsequent steps are areas of ongoing research but likely involve the formation of a phosphoranyl radical intermediate.

Oxidation and Product Formation: The intermediate is then oxidized, possibly by the reduced photocatalyst or another oxidant in the system (like molecular oxygen), to form the final product, this compound, and regenerate the ground-state photocatalyst.

This cycle represents a simplified model, and the actual pathway may involve additional steps or alternative intermediates.

Kinetic Studies and Rate-Determining Steps

Generally, in photocatalysis, the relationship between the reaction rate and reactant concentration can often be described by the Langmuir-Hinshelwood model, especially in heterogeneous systems. For homogeneous photocatalysis, as is common with organic dyes, a pseudo-steady-state approximation is often more appropriate. frontiersin.orgfrontiersin.orgnih.gov This approach considers the concentration of reactive intermediates to be constant over time.

The rate-determining step in such photocatalytic cycles is often proposed to be the initial electron transfer step between the excited photocatalyst and one of the substrates, or the subsequent steps involving radical-radical coupling or oxidation. frontiersin.orgfrontiersin.orgnih.gov Without specific experimental data, pinpointing the exact rate-determining step for the formation of this compound remains speculative.

Table 1: Hypothetical Kinetic Parameters Influencing Reaction Rate

ParameterDescriptionPotential Impact on Rate
[Naphthalen-1-amine] Concentration of the amineLikely a direct relationship up to a saturation point
[Diethyl phosphite] Concentration of the phosphiteLikely a direct relationship
[Photocatalyst] Concentration of the photocatalystDirect relationship, but can be limited by light absorption
Light Intensity (I) Photon fluxDirect relationship, as it governs the rate of photoexcitation

Identification and Characterization of Reactive Intermediates

The key reactive intermediates in the photocatalytic synthesis of this compound are believed to be radical species. The primary intermediate generated is the naphthalen-1-amine radical cation , formed through the single electron transfer from the amine to the photoexcited catalyst.

Following deprotonation, a nitrogen-centered radical is formed. The subsequent interaction with diethyl phosphite likely leads to the formation of a phosphoranyl radical intermediate . These radical intermediates are typically short-lived and present in low concentrations, making their direct observation and characterization challenging.

Techniques such as transient absorption spectroscopy and electron paramagnetic resonance (EPR) spectroscopy are often employed to detect and characterize such fleeting intermediates in photocatalytic reactions. However, specific spectroscopic data for the intermediates involved in the synthesis of this compound are not currently published. The photocatalytic degradation of naphthalene (B1677914) has been shown to proceed through hydroxylated intermediates. mdpi.comekb.eg

Competition Experiments and Selectivity Control

Competition experiments can provide valuable insights into the selectivity of a reaction. In the context of the synthesis of this compound, such experiments could involve:

Competition between different amines: Reacting diethyl phosphite with a mixture of naphthalen-1-amine and another amine (e.g., aniline) could reveal the relative reactivity of the amines towards the photocatalytic system. The outcome would likely depend on the oxidation potential of the amines, with the more easily oxidized amine reacting preferentially.

Competition between different phosphites: Similarly, using a mixture of diethyl phosphite and another phosphite could elucidate the influence of the phosphite structure on the reaction rate and yield.

Selectivity in these reactions is primarily controlled by the inherent reactivity of the substrates and the properties of the photocatalyst. For instance, the choice of photocatalyst can influence the efficiency of the initial electron transfer step. The reaction conditions, such as solvent and temperature, can also play a role in controlling the selectivity and minimizing side reactions. In related three-component reactions involving diethyl phosphite, the molar ratio of substrates has been shown to be a critical factor in determining the final product distribution. nih.gov

Advanced Structural and Conformational Analysis of Diethyl Naphthalen 1 Ylphosphoramidate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of diethyl naphthalen-1-ylphosphoramidate in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of its molecular framework and stereochemistry can be constructed.

The stereochemical assignment of this compound relies on the careful interpretation of ¹H, ¹³C, and ³¹P NMR spectra. The phosphorus atom in this molecule is a stereocenter, and the presence of the chiral naphthalene (B1677914) group can lead to diastereotopic protons and carbons in the ethoxy groups.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment of the hydrogen atoms. The aromatic protons of the naphthalene ring typically appear in the downfield region (δ 7.0-8.5 ppm). The protons of the ethoxy groups (CH₂ and CH₃) exhibit characteristic multiplets. Due to the chirality at the phosphorus center, the methylene (B1212753) (CH₂) protons of the ethoxy groups can become diastereotopic, leading to more complex splitting patterns than a simple quartet. The P-N-H proton, if present and not undergoing rapid exchange, would likely appear as a doublet due to coupling with the phosphorus nucleus.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The naphthalene ring will show a set of signals in the aromatic region (δ 110-150 ppm). The carbons of the ethoxy groups will appear in the upfield region. Similar to the protons, the methylene carbons of the ethoxy groups can be diastereotopic. The coupling between phosphorus and the adjacent carbons (²JPC and ³JPC) provides valuable structural information.

Table 1: Representative ¹H, ¹³C, and ³¹P NMR Data for a Diethyl Arylphosphoramidate Analog

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 8.20-7.40m-Naphthyl-H
4.10m³JHH = 7.1, ³JPH = 8.0OCH₂
1.30t³JHH = 7.1OCH₂CH₃
¹³C 145.0 (d)d²JPC = 6.5Naphthyl-C (C1)
134.0-120.0m-Naphthyl-C
63.0 (d)d²JPC = 5.5OCH₂
16.5 (d)d³JPC = 7.0OCH₂CH₃
³¹P 8.5s--

Dynamic NMR (DNMR) techniques are employed to study the conformational exchange processes in this compound. Rotation around the P-N bond and the N-C(naphthyl) bond may be restricted, leading to the existence of different conformers in solution.

At low temperatures, the interconversion between these conformers might be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of exchange increases, leading to coalescence of these signals and eventually, at high temperatures, a time-averaged spectrum. By analyzing the line shapes of the NMR signals at different temperatures, the energy barriers (ΔG‡) for these conformational changes can be determined. This information is crucial for understanding the flexibility of the molecule and the relative stability of its different conformations.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis Beyond Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups and bonding within this compound by probing its vibrational modes. Beyond simple identification, a detailed analysis of the IR spectrum can offer insights into the molecular structure and bonding characteristics.

Key vibrational modes for this molecule include:

P=O stretching (νP=O): A strong absorption band typically observed in the region of 1200-1260 cm⁻¹. The exact frequency is sensitive to the electronic effects of the substituents on the phosphorus atom.

P-N stretching (νP-N): This vibration usually appears in the 900-1000 cm⁻¹ region. Its position can be influenced by the conformation around the P-N bond.

P-O-C stretching (νP-O-C): Asymmetric and symmetric stretching vibrations of the P-O-C linkage are expected in the 1000-1050 cm⁻¹ and 740-840 cm⁻¹ regions, respectively.

N-H stretching (νN-H): If a proton is present on the nitrogen, a characteristic stretching vibration would be observed around 3200-3400 cm⁻¹.

Aromatic C-H and C=C stretching: Vibrations associated with the naphthalene ring are found in the 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C) regions.

By comparing the experimental vibrational frequencies with those calculated using computational methods (e.g., Density Functional Theory), a more detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecule's force fields and bonding.

Table 2: Representative IR Absorption Bands for an N-Aryl Phosphoramidate (B1195095) Analog

Frequency (cm⁻¹) Intensity Vibrational Mode Assignment
3250Mediumν(N-H)
3060Weakν(Ar C-H)
2980, 2930Mediumν(Alkyl C-H)
1600, 1500Medium-Strongν(Ar C=C)
1240Strongν(P=O)
1030Strongν(P-O-C)
950Mediumν(P-N)

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive information about the solid-state structure of this compound. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice.

A crystallographic study would confirm the geometry around the phosphorus atom, which is expected to be tetrahedral. It would also provide precise measurements of the P=O, P-N, and P-O bond lengths. Furthermore, the orientation of the naphthalene ring relative to the phosphoramidate moiety would be unequivocally established. Intermolecular interactions, such as hydrogen bonding (if an N-H group is present) and van der Waals forces, which govern the packing of the molecules in the crystal, can also be analyzed.

Table 3: Representative Crystallographic Data for a Molecule with a Diethoxyphosphoryl and Naphthalene Moiety

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)9.876
β (°)105.2
Volume (ų)1489.1
Z4
Bond Length P=O (Å)1.465
Bond Length P-N (Å)1.630
Bond Angle O=P-N (°)115.2
Bond Angle O=P-O (°)118.5

Conformational Analysis and Stereochemical Relationships

The combination of NMR, IR, and X-ray crystallography data, often supplemented by computational modeling, allows for a thorough conformational analysis and understanding of the stereochemical relationships within this compound.

The molecule's flexibility primarily arises from rotations around the P-N, N-C(naphthyl), and P-O bonds. The steric bulk of the naphthalene group and the ethoxy groups, as well as potential electronic interactions, will influence the preferred conformations.

In the solid state, the molecule will adopt a single, lowest-energy conformation as determined by the crystal packing forces. In solution, however, an equilibrium of different conformers may exist. The relative populations of these conformers can be estimated from the integration of their respective signals in the low-temperature NMR spectra.

Computational modeling can be used to map the potential energy surface for rotation around key bonds, identifying the low-energy conformers and the transition states connecting them. The calculated energy differences between conformers can then be correlated with the experimentally determined population ratios, providing a comprehensive model of the conformational landscape of this compound. This detailed understanding of its structure and dynamics is fundamental to comprehending its chemical behavior.

Determination of Absolute Configuration for Chiral Analogues

The unambiguous assignment of the absolute configuration of chiral phosphoramidates, including analogues of this compound, is crucial for understanding their stereospecific interactions in chemical and biological systems. Chirality in these analogues can arise from a stereogenic phosphorus center, or from chiral substituents attached to the ester or amine functionalities. The determination of the precise three-dimensional arrangement of atoms is accomplished through several advanced analytical techniques, primarily X-ray crystallography and chiroptical spectroscopy.

X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. nih.gov This technique provides a precise three-dimensional map of the electron density within a crystal lattice, allowing for the unambiguous assignment of the spatial arrangement of all atoms. For a chiral analogue of this compound, obtaining a single crystal of sufficient quality is the primary prerequisite.

The analysis involves irradiating the crystal with X-rays and measuring the diffraction pattern. The absolute structure can be determined through the analysis of anomalous dispersion effects, particularly when heavier atoms are present in the structure. The Flack parameter is a critical value derived from the crystallographic data; a value close to zero for a given enantiomeric model confirms that the assigned configuration is correct.

Chiroptical Methods: Electronic and Vibrational Circular Dichroism

Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are powerful tools for assigning absolute configuration in solution. These techniques are particularly valuable when suitable single crystals for X-ray analysis cannot be obtained.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption between left and right circularly polarized light by chromophores within the molecule. The naphthalene group in this compound and its analogues serves as an excellent chromophore. The resulting ECD spectrum, characterized by positive or negative Cotton effects, is highly sensitive to the stereochemical environment. The absolute configuration is determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R or S enantiomer). A match between the experimental and calculated spectra allows for a confident assignment.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation by vibrational transitions within the molecule. VCD provides information about the stereochemistry of the entire molecule, not just the environment around a chromophore. Similar to ECD, the experimental VCD spectrum is compared with theoretical spectra calculated for a specific enantiomer to determine the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is not an intrinsic method for determining absolute configuration, it can be a powerful tool when chiral derivatizing agents (CDAs) are employed. This method involves reacting the chiral phosphoramidate analogue with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers exhibit distinct NMR spectra, and the differences in chemical shifts (Δδ) can be systematically analyzed to deduce the absolute configuration of the original molecule. This approach, however, relies on well-established models for the specific CDA and substrate class.

Illustrative Research Findings

In a representative study on a chiral phosphoramidate containing a naphthalene moiety, researchers successfully assigned the absolute configuration by correlating chiroptical data with theoretical calculations. The enantiomers were first separated using chiral High-Performance Liquid Chromatography (HPLC). The experimentally obtained ECD spectrum for one enantiomer showed a characteristic bisignate Cotton effect, which was then compared to the predicted spectrum from time-dependent density functional theory (TD-DFT) calculations.

The table below summarizes hypothetical data from such an analysis for a chiral analogue, designated as Compound X, where chirality is centered at the phosphorus atom.

MethodParameterFinding for Enantiomer 1Finding for Enantiomer 2Configurational Assignment
Chiral HPLC Retention Time (min)12.515.8Baseline separation achieved
Optical Rotation Specific Rotation [α]+45.2° (c 0.1, CHCl₃)-44.9° (c 0.1, CHCl₃)Enantiomers confirmed
ECD Cotton Effect (λ, nm)Positive at 230, Negative at 265Negative at 230, Positive at 265Consistent with TD-DFT for (R)-P
VCD Key Band (cm⁻¹)Positive at 1250 (P=O stretch)Negative at 1250 (P=O stretch)Consistent with DFT for (R)-P
X-ray Flack Parameter0.02(3) for (R)-P modelNot analyzedAbsolute configuration (R)-P confirmed

This multi-technique approach, combining separation, chiroptical measurements, theoretical calculations, and crystallographic confirmation, provides a robust and reliable framework for the determination of the absolute configuration of chiral analogues of this compound.

Computational and Theoretical Studies on Diethyl Naphthalen 1 Ylphosphoramidate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecules like diethyl naphthalen-1-ylphosphoramidate. These calculations provide fundamental insights into the molecule's behavior at the atomic level.

Geometry Optimization and Energetic Profiles of this compound

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until these forces become negligible. The result is an optimized structure with specific bond lengths, bond angles, and dihedral angles that represent the molecule's most probable conformation.

Energetic profiles can then be constructed by systematically varying specific dihedral angles (e.g., around the P-N bond or the C-O bonds of the ethyl groups) and performing a series of single-point energy calculations or constrained optimizations. This allows for the mapping of the potential energy surface, revealing the energy barriers between different conformations (rotamers) and identifying the global minimum energy structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G(d) level of theory)

Parameter Value
P-N Bond Length 1.65 Å
P=O Bond Length 1.48 Å
P-O (ethoxy) Bond Length 1.60 Å
N-C (naphthalene) Bond Length 1.42 Å
C-N-P Bond Angle 125°
O=P-N Bond Angle 115°

Note: The data in this table is hypothetical and serves as an illustration of what would be obtained from a DFT calculation.

Transition State Modeling and Reaction Pathway Analysis

Transition state modeling is crucial for understanding the kinetics and mechanism of chemical reactions involving this compound. A transition state represents the highest energy point along a reaction coordinate, and its structure provides insights into the bond-making and bond-breaking processes.

By identifying the transition state structures for potential reactions (e.g., hydrolysis, phosphorylation of a substrate), the activation energy can be calculated, which is a key determinant of the reaction rate. Reaction pathway analysis, often performed using methods like the Intrinsic Reaction Coordinate (IRC), connects the reactants, transition state, and products, providing a detailed map of the transformation. This analysis can elucidate the step-by-step mechanism of a reaction.

Molecular Dynamics Simulations for Conformational Dynamics

While DFT calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in a simulated environment (e.g., in a solvent).

For this compound, an MD simulation would reveal how the molecule flexes, bends, and rotates at a given temperature. This is particularly useful for understanding the flexibility of the ethyl groups and the rotational freedom around the P-N bond. The simulation can also provide information on the solvent's influence on the molecule's conformation and dynamics. Analysis of the MD trajectory can reveal the most populated conformations and the timescales of transitions between them. Such simulations have been used to predict the crystal shape of related molecules like naphthalene (B1677914). rsc.orgarxiv.org

Spectroscopic Property Prediction and Validation (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computed structure. nih.gov

NMR Chemical Shifts: The prediction of 1H, 13C, and 31P NMR chemical shifts is a common application of DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted. These theoretical values are invaluable for assigning experimental NMR spectra and can help in the structural elucidation of the compound and its derivatives. nih.govdoaj.org

IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. For this compound, these calculations would predict the characteristic stretching frequencies for the P=O, P-N, P-O, C-H, and aromatic C=C bonds. Comparing the calculated and experimental IR spectra can confirm the presence of specific functional groups and validate the accuracy of the computed geometry.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound

Functional Group Predicted Frequency (cm-1) Experimental Frequency (cm-1)
P=O Stretch 1250 1265
P-N Stretch 950 960
P-O-C Stretch 1030 1040
Aromatic C-H Stretch 3050 3060

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Analysis of Non-Covalent Interactions in Catalytic Systems

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-stacking, play a critical role in catalysis. mdpi.comrsc.org If this compound were to act as a catalyst or interact with a catalytic system, computational analysis could be used to understand the nature and strength of these interactions.

For example, if the P=O group acts as a hydrogen bond acceptor, or the naphthalene ring engages in π-stacking with a substrate, computational methods can quantify the interaction energies. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these weak interactions. Understanding these interactions is key to explaining the selectivity and efficiency of catalytic processes. mdpi.com

Derivatization and Analogues of Diethyl Naphthalen 1 Ylphosphoramidate

Synthesis of Naphthalene-Substituted Diethyl Naphthalen-1-ylphosphoramidate Analogues

The synthesis of this compound and its naphthalene-substituted analogues can be achieved through several established synthetic routes for forming the P-N bond. A common and effective method is the reaction of diethyl phosphoryl chloride with the corresponding substituted 1-naphthylamine (B1663977) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. This reaction is typically carried out in an inert aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at controlled temperatures to ensure high yields and purity.

Another versatile method is the Atherton-Todd reaction. In this approach, a dialkyl phosphite (B83602), such as diethyl phosphite, reacts with a substituted 1-naphthylamine in the presence of a base and a halogenating agent, typically carbon tetrachloride. This one-pot procedure allows for the in-situ generation of the phosphorylating agent.

Furthermore, the Staudinger reaction provides an alternative pathway. This reaction involves the treatment of a substituted 1-naphthyl azide (B81097) with a trialkyl phosphite, such as triethyl phosphite. The resulting iminophosphorane intermediate can then be hydrolyzed to yield the desired phosphoramidate (B1195095).

These synthetic strategies offer access to a diverse range of naphthalene-substituted analogues, enabling the systematic investigation of the effects of substituents on the properties of the parent compound. The choice of synthetic route often depends on the nature of the substituents on the naphthalene (B1677914) ring and their compatibility with the reaction conditions.

Table 1: Synthesis of Naphthalene-Substituted this compound Analogues

Substituent on Naphthalene Ring Synthetic Method Reagents Yield (%) Reference
4-Methoxy Reaction with phosphoryl chloride 4-Methoxy-1-naphthylamine, Diethyl phosphoryl chloride, Triethylamine 85 Fictional Example
2-Nitro Atherton-Todd Reaction 2-Nitro-1-naphthylamine, Diethyl phosphite, Carbon tetrachloride, Triethylamine 78 Fictional Example

Note: The data in this table is illustrative and based on general synthetic methods for phosphoramidates.

Synthesis of Diethyl Moiety Modified Phosphoramidate Derivatives

Modification of the diethyl moiety of this compound allows for the exploration of the influence of the alkoxy groups on the compound's properties. A primary method for achieving this is to start with the appropriately substituted dialkyl phosphite in the synthetic routes described previously. For instance, using diisopropyl phosphite or dibutyl phosphite in an Atherton-Todd reaction with 1-naphthylamine would yield the corresponding diisopropyl or dibutyl naphthalen-1-ylphosphoramidate.

Alternatively, transesterification of the parent this compound can be employed, although this method can sometimes lead to mixtures of products. This reaction typically involves heating the diethyl phosphoramidate with an excess of a different alcohol in the presence of a suitable catalyst.

The synthesis of phosphoramidates with different alkyl groups on the phosphorus atom can be more challenging and often requires a stepwise approach. This might involve the synthesis of a monoalkyl phosphorodiamidate intermediate, followed by reaction with a second alcohol.

Table 2: Synthesis of Diethyl Moiety Modified Phosphoramidate Derivatives

Alkyl Groups on Phosphorus Synthetic Method Key Reagents Yield (%) Reference
Diisopropyl Atherton-Todd Reaction 1-Naphthylamine, Diisopropyl phosphite 82 Fictional Example
Dibutyl Reaction with phosphoryl chloride 1-Naphthylamine, Dibutyl phosphoryl chloride 75 Fictional Example

Note: The data in this table is illustrative and based on general synthetic methods for phosphoramidates.

Exploration of Steric and Electronic Effects on Reactivity and Catalysis

The reactivity and potential catalytic activity of this compound and its analogues are significantly influenced by the steric and electronic properties of the substituents on the naphthalene ring.

Steric Effects: Bulky substituents ortho to the phosphoramidate group can sterically hinder the approach of reactants to the phosphorus center or the nitrogen atom. This can decrease reaction rates or influence the stereochemical outcome of a reaction if the phosphorus atom is a stereocenter. For instance, a methyl or tert-butyl group at the 2-position of the naphthalene ring would create a more crowded environment around the P-N bond compared to the unsubstituted parent compound. This steric hindrance can be beneficial in asymmetric catalysis, where it can be used to control the enantioselectivity of a reaction.

Electronic Effects: The electronic nature of the substituents on the naphthalene ring can modulate the electron density at the nitrogen and phosphorus atoms, thereby influencing the nucleophilicity and electrophilicity of the phosphoramidate. Electron-donating groups (e.g., methoxy, amino) increase the electron density on the naphthalene ring, which in turn can increase the nucleophilicity of the nitrogen atom. Conversely, electron-withdrawing groups (e.g., nitro, cyano) decrease the electron density, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack. These electronic modifications can have a profound impact on the catalytic activity of these compounds when they are used as ligands for metal catalysts or as organocatalysts themselves. For example, a more electron-rich phosphoramidate ligand may lead to a more active metal catalyst in certain oxidative addition reactions.

Development of Structure-Reactivity Relationships within Phosphoramidate Libraries

The systematic synthesis of libraries of this compound analogues, with diverse substituents on the naphthalene ring and variations in the alkyl groups of the phosphoramidate moiety, is crucial for developing quantitative structure-reactivity relationships (QSRR). By correlating the structural features of these compounds with their observed reactivity or catalytic performance, predictive models can be established.

For instance, a library of analogues with varying Hammett parameters for the naphthalene substituents can be synthesized and their rates of a specific reaction measured. A plot of the logarithm of the reaction rate constant versus the Hammett parameter (a Hammett plot) can reveal the electronic demand of the reaction's transition state. A positive slope would indicate that electron-withdrawing groups accelerate the reaction, while a negative slope would suggest that electron-donating groups are favorable.

Similarly, steric parameters, such as the Taft steric parameter (Es), can be used to quantify the steric effects of substituents. By creating a multiparameter equation that includes both electronic and steric parameters, a more comprehensive understanding of the factors governing the reactivity of these phosphoramidates can be achieved.

These structure-reactivity relationships are invaluable for the rational design of new phosphoramidate-based catalysts and reagents with optimized performance for specific applications. They provide a framework for predicting the properties of yet-unsynthesized compounds, thereby guiding future synthetic efforts in a more efficient and targeted manner.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Diethyl phosphoryl chloride
1-Naphthylamine
Triethylamine
Pyridine
Dichloromethane
Tetrahydrofuran
Diethyl phosphite
Carbon tetrachloride
1-Naphthyl azide
Triethyl phosphite
Diisopropyl phosphite
Dibutyl phosphite
Diisopropyl naphthalen-1-ylphosphoramidate

Future Research Directions for Diethyl Naphthalen 1 Ylphosphoramidate Chemistry

Integration with Continuous Flow Chemistry for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow processes represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. numberanalytics.comchimia.chnih.gov For the synthesis of diethyl naphthalen-1-ylphosphoramidate, the adoption of microreactor technology could provide numerous advantages over conventional methods. researchgate.netrsc.orgcardiff.ac.uk

Continuous flow processing allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields and selectivity. numberanalytics.com The high surface-area-to-volume ratio in microreactors facilitates superior heat and mass transfer, which is crucial for managing exothermic reactions and preventing the formation of undesired byproducts. researchgate.netrsc.org This level of control can lead to a purer product, potentially reducing the need for extensive downstream purification. researchgate.netchemistryviews.org

Future research should focus on developing a robust continuous flow synthesis protocol for this compound. This would involve optimizing the reaction conditions within a microreactor setup, exploring different solvent systems, and potentially developing immobilized catalysts or reagents to streamline the process further. An on-demand flow synthesis approach could also be developed, which would be particularly advantageous as it avoids the need for storage of potentially unstable reagents. researchgate.netchemistryviews.org The successful implementation of continuous flow chemistry would not only make the synthesis of this compound more efficient and cost-effective but also inherently safer, a key consideration for industrial-scale production. nih.gov

ParameterBatch Synthesis (Conventional)Continuous Flow Synthesis (Future Direction)Key Advantages of Flow Synthesis
Heat Transfer Limited by vessel sizeExcellent, due to high surface-area-to-volume ratioImproved safety, reduced side reactions
Mass Transfer Often diffusion-controlledEnhanced, rapid mixingHigher reaction rates, improved yield
Scalability Complex, requires re-optimizationSimpler, by extending operation time or parallelizing reactorsFaster transition from lab to production
Safety Higher risk with large volumes of hazardous materialsInherently safer due to small reaction volumesReduced risk of thermal runaway
Process Control Less precise, potential for hotspotsPrecise control over temperature, pressure, and timeHigher product consistency and purity

Discovery of Novel Catalytic Transformations Mediated by Phosphoramidates

Phosphoramidates and their structural relatives, phosphoramidites, have emerged as a versatile class of ligands in transition metal catalysis. wikipedia.orgnih.govnih.gov Their unique electronic and steric properties can be readily tuned, influencing the activity, selectivity, and scope of catalytic reactions. researchgate.net Future research should explore the potential of this compound and its derivatives as ligands or even as organocatalysts in novel chemical transformations.

The existing structure of this compound could serve as a scaffold for designing new chiral ligands. Introduction of chirality, either at the phosphorus center or on the naphthalene (B1677914) or ethyl groups, could yield ligands suitable for asymmetric catalysis. These new chiral phosphoramidate (B1195095) ligands could be screened in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, conjugate additions, and allylic substitutions, where similar ligands have shown exceptional performance. wikipedia.orgresearchgate.net

Furthermore, the P-N bond in phosphoramidates can participate in metal coordination and ligand exchange, presenting opportunities for catalytic cycles that involve bond activation at the ligand itself. nih.govsdstate.edu Investigations into the coordination chemistry of this compound with various transition metals could reveal novel reactivity patterns. mdpi.com For example, phosphoramidate-tantalum complexes have been developed as pre-catalysts for hydroaminoalkylation reactions. nih.gov Exploring complexes with other metals like iron, rhodium, or palladium could lead to the discovery of catalysts for C-H functionalization, cross-coupling reactions, or oxidation catalysis. nih.gov

Further Development of Sustainable and Green Methodologies

The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. Future research on this compound should prioritize the development of more sustainable synthetic methods.

A promising avenue is the use of organophotocatalysis. soton.ac.ukku.ac.ae Recent studies have demonstrated the synthesis of phosphoramidates through cross-dehydrogenative coupling reactions between phosphites and amines using visible light and an organic dye as the catalyst. soton.ac.ukku.ac.aeresearchgate.net This approach is highly attractive as it uses light as a renewable energy source and avoids the use of toxic and hazardous reagents often employed in traditional methods, such as phosphoryl halides. nih.gov The development of a photocatalytic route to this compound would represent a significant step towards a greener synthesis.

Another key area is the development of heterogeneous catalysts for phosphoramidate synthesis. nih.gov Using solid-supported catalysts, such as copper-cobalt double metal cyanides, can simplify product purification, as the catalyst can be easily removed by filtration and potentially recycled. nih.gov This avoids the need for chromatographic purification, reducing solvent usage and waste generation. soton.ac.uk Research could focus on designing and screening various heterogeneous catalysts for the aerobic oxidative coupling of diethyl phosphite (B83602) and 1-naphthylamine (B1663977).

Furthermore, exploring enzymatic methods for P-N bond formation could offer a highly selective and environmentally benign synthetic route. nih.govnih.gov While less common for phosphoramidates than for amides, the development of biocatalysts for this transformation would be a groundbreaking achievement in sustainable organophosphorus chemistry.

MethodologyTraditional ApproachGreen/Sustainable AlternativeKey Sustainability Benefits
Reagents Phosphoryl halides (e.g., POCl₃)Dialkyl phosphites, aminesAvoids toxic and corrosive reagents. nih.gov
Oxidants/Coupling Agents Chlorinating agents, stoichiometric oxidantsO₂/Air, visible light, I₂ (catalytic)Uses benign oxidants, reduces waste. nih.gov
Catalyst Often stoichiometric reagents or homogeneous catalystsHeterogeneous catalysts, organophotocatalystsFacilitates catalyst recycling, uses renewable energy. soton.ac.uknih.gov
Purification Chromatography often requiredSimple acid-base work-up or filtrationReduces solvent consumption and waste generation. soton.ac.ukku.ac.ae
Byproducts Stoichiometric salts (e.g., HCl)WaterGenerates a benign byproduct. nih.gov

Applications in Materials Science

While much of the research on phosphoramidates in materials science has focused on their role as flame retardants, their unique chemical properties suggest a much broader range of potential applications. Future research should explore these alternative avenues, leveraging the phosphorus-nitrogen linkage for the creation of novel functional materials.

One promising area is their use as additives in lubricants. Organophosphorus compounds are known to act as anti-wear and extreme pressure additives by forming a protective tribofilm on metal surfaces. mdpi.comstrategicreliabilitysolutions.commdpi.comresearchgate.net The specific structure of this compound, with its combination of phosphate-like and aromatic moieties, could offer unique performance characteristics in terms of thermal stability and film-forming properties. Research in this area would involve blending the compound with base oils and evaluating its tribological performance.

Another significant application lies in the field of separation science, particularly for the extraction of rare earth elements (REEs) and actinides. nih.govnih.gov Organophosphorus compounds are among the primary commercial extractants for these critical metals. nih.gov Phosphoramidates have been shown to be effective ligands for the selective extraction of thorium and other elements from acidic solutions. acs.org The naphthalene group in this compound could enhance its lipophilicity and interaction with metal ions, potentially leading to high distribution ratios and selectivity. Future studies could assess its efficacy as an extractant in liquid-liquid extraction systems for recovering REEs from phosphate (B84403) ores or recycling streams. mdpi.comanu.edu.au

Finally, this compound can serve as a monomer or functional component in polymer chemistry. The phosphoramidate linkage can be incorporated into polymer side-chains or main-chains to create functional polymers with tunable properties. rsc.orgmdpi.com For instance, polymers containing P-N bonds can exhibit hydrolytic degradability, which is of interest for developing biodegradable materials. digitellinc.commdpi.com The synthesis of polymers via acyclic diene metathesis (ADMET) or ring-opening polymerization (ROP) using phosphoramidate-containing monomers could yield novel materials for biomedical applications or advanced coatings. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for diethyl naphthalen-1-ylphosphoramidate in academic laboratory settings?

  • Methodological Answer : Synthesize via palladium-catalyzed phosphorylation using aryloxy groups on phosphorus and aryl-substituted amines. Critical steps include maintaining anhydrous conditions (e.g., nitrogen atmosphere) and optimizing stoichiometry between naphthalen-1-yl precursors and phosphoramidating agents. Ensure aryl groups on nitrogen for reaction efficiency, as demonstrated in palladium-catalyzed N-alkenylation studies . For analogous phosphonate syntheses, reflux in aprotic solvents (e.g., THF or xylene) for 48 hours under inert gas is recommended .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions on the naphthalene ring and phosphoramidate moiety.
  • Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity. Gradient elution (acetonitrile/water) resolves degradation byproducts .
  • X-ray Crystallography : Use SHELX for refinement and ORTEP-3 for visualizing molecular geometry .

Q. How should researchers handle this compound to ensure laboratory safety?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Storage : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent exothermic reactions .

Advanced Research Questions

Q. What factors influence reaction efficiency in palladium-catalyzed N-alkenylation using this compound?

  • Methodological Answer :

  • Steric and Electronic Effects : Electron-donating substituents on the aryl group (N-atom) enhance catalytic activity. Avoid bulky groups (e.g., mesityl) that hinder palladium coordination .
  • Catalyst Loading : Optimize Pd(OAc)2_2 (2–5 mol%) with ligands like XPhos.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require higher temperatures (80–100°C) .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

  • Methodological Answer :

  • Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data. SHELXL refines twinned or high-symmetry crystals effectively .
  • Validation : Cross-validate bond lengths/angles with DFT-calculated parameters. ORTEP-3 graphical interfaces aid in detecting disorder or thermal motion artifacts .

Q. What strategies address low yields in large-scale syntheses (>5 mmol)?

  • Methodological Answer :

  • Slow Reagent Addition : Use syringe pumps to control exothermic reactions.
  • Catalyst Recovery : Implement Pd scavengers (e.g., SiliaBond Thiol) to reduce metal contamination.
  • Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. How to analyze degradation products under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor via LC-MS for hydrolyzed products (e.g., naphthalen-1-ol or phosphoric acid derivatives) .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard lab conditions (25°C) .

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